Methyl 7-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 7-methoxy-1H-indole-2-carboxylate: is an organic compound with the molecular formula C11H11NO3 . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its methoxy group at the 7th position and a carboxylate ester group at the 2nd position of the indole ring.
Mechanism of Action
Target of Action
Methyl 7-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have been used for the treatment of various disorders in the human body .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole core.
Palladium-Catalyzed Coupling: Another method involves palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines.
Industrial Production Methods: Industrial production methods for Methyl 7-methoxy-1H-indole-2-carboxylate would likely involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 7-methoxy-1H-indole-2-carboxylate can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol or even further to a hydrocarbon.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the positions on the indole ring that are activated by the methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: : Methyl 7-methoxy-1H-indole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: : This compound is studied for its potential biological activities, including its effects on cell growth and its role as a precursor in the synthesis of bioactive molecules .
Medicine: : Research into indole derivatives often focuses on their potential as therapeutic agents, including anticancer, antiviral, and anti-inflammatory properties .
Industry: : In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has shown antiviral activity against influenza A.
2-Methyl-1H-indole-3-carboxylate: Synthesized via palladium-catalyzed coupling, this compound is used in various chemical syntheses.
Uniqueness: : Methyl 7-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 7-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-6-8(11(13)15-2)12-10(7)9/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLIYMSJTUMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444713 | |
Record name | Methyl 7-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-71-1 | |
Record name | Methyl 7-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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